Hafnium tert-butoxide

Description

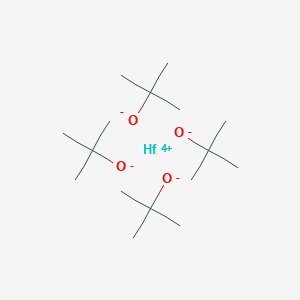

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2172-02-3 |

|---|---|

Formule moléculaire |

C16H40HfO4 |

Poids moléculaire |

475.0 g/mol |

Nom IUPAC |

hafnium;2-methylpropan-2-ol |

InChI |

InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |

Clé InChI |

YZABPPRMRYHJGL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |

SMILES canonique |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hafnium tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

Hafnium (IV) tert-butoxide, with the chemical formula Hf(OtBu)4, is a crucial precursor in materials science, particularly in the fabrication of hafnium oxide (HfO2) thin films for semiconductor devices and as a catalyst in various organic transformations. Its high volatility and thermal stability make it an ideal candidate for deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive overview of the primary synthesis and purification methods for obtaining high-purity hafnium tert-butoxide, complete with detailed experimental protocols, comparative data, and safety considerations.

Synthesis Methodologies

Two primary chemical routes for the synthesis of this compound are well-documented: the alcoholysis of a hafnium amide precursor and the salt metathesis reaction between a hafnium halide and an alkali metal tert-butoxide. An electrochemical approach has also been described.

Alcoholysis of Tetrakis(diethylamido)hafnium(IV)

This is one of the most common and reliable methods, offering a high-purity product.[1][2] The synthesis is a two-step process: first, the synthesis of the hafnium amide precursor, followed by its reaction with tert-butanol (B103910).

Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV) [Hf(NEt2)4]

This precursor is synthesized by reacting hafnium tetrachloride (HfCl4) with lithium diethylamide (LiNEt2).[3][4] The formation of insoluble lithium chloride (LiCl) drives the reaction to completion.[3][4]

Step 2: Synthesis of this compound [Hf(OtBu)4]

The hafnium amide precursor is then reacted with an excess of anhydrous tert-butanol. The volatile diethylamine (B46881) byproduct is removed along with the solvent prior to purification.[1][2]

Salt Metathesis Reaction

This method involves the reaction of hafnium tetrachloride with an alkali metal tert-butoxide, such as potassium tert-butoxide (K OtBu). The driving force for this reaction is the precipitation of the alkali metal chloride salt (e.g., KCl).

Experimental Protocols

All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and products.[1]

Protocol for Alcoholysis Method

Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)

-

Reaction Setup: In a glovebox, add lithium diethylamide (4.23 eq.) and anhydrous toluene (B28343) to a round bottom flask.

-

Addition of HfCl4: Slowly add hafnium tetrachloride (1.00 eq.) to the stirred solution. This reaction is exothermic and should be performed with care.[3]

-

Reaction: Seal the flask and stir the mixture overnight at room temperature.

-

Filtration: Remove the precipitated lithium chloride by filtration.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: In a glovebox, dissolve the purified tetrakis(diethylamido)hafnium(IV) (1 eq.) in anhydrous toluene in a Schlenk flask. In a separate flask, prepare a solution of anhydrous tert-butanol (8 eq.) in toluene.

-

Reaction: Cool the hafnium amide solution in an ice bath. Add the tert-butanol solution dropwise via cannula transfer.[1]

-

Stirring: After the addition is complete, remove the ice bath, allow the solution to warm to room temperature, and stir for approximately 1.5 hours.[5]

-

Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure.

-

Purification: The final product is purified by vacuum distillation.[1]

Protocol for Salt Metathesis Method

-

Reaction Setup: Under a nitrogen atmosphere, add potassium tert-butoxide and n-hexane to a three-necked flask and stir to form a uniform suspension.

-

Addition of HfCl4: Add hafnium tetrachloride (at a molar ratio of K OtBu to HfCl4 of 4.8:1) to the reaction system while maintaining the temperature between 20 and 60°C.[6]

-

Reaction: After the addition, maintain the reaction temperature between 40-65°C and stir for 6-10 hours.[6]

-

Solvent Removal: Remove the n-hexane solvent under atmospheric pressure.

-

Purification: Once the solvent is completely removed, purify the product by reduced pressure distillation.[6]

Purification

The primary and most effective method for purifying the liquid this compound is vacuum distillation .[1] This technique separates the volatile product from non-volatile impurities and any remaining starting materials or byproducts.

-

Procedure: The crude product is heated under a high vacuum (typically around 50 mTorr). The this compound vaporizes and is then condensed in a cooled receiving flask, leaving less volatile impurities behind. The receiver flask is often cooled with an ice bath to ensure efficient condensation.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound and its precursor.

| Parameter | Value | Reference |

| Reagents | ||

| Hafnium Tetrachloride | 8.33 g (26 mmol) | [3] |

| Lithium Diethylamide | 8.70 g (110 mmol) | [3] |

| Solvent | ||

| Toluene | 80 mL | [3] |

| Purification | ||

| Distillation Temperature | 145 °C | [3] |

| Distillation Pressure | 50 mTorr | [3] |

| Yield | 9.3 g (76%) | [3] |

| Product Appearance | Colorless and transparent liquid | [3] |

Table 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)

| Parameter | Value | Reference |

| Reagents | ||

| Hf(NEt2)4 | 4.67 g (10 mmol) | [1] |

| tert-Butanol | 5.93 g (80 mmol) | [1] |

| Solvent | ||

| Toluene | 40 mL + 10 mL | [1] |

| Purification | ||

| Distillation Temperature | ~30 °C | [1] |

| Distillation Pressure | 50 mTorr | [1] |

| Yield | 2.2 g (46%) | [1] |

| Product Appearance | Colorless and transparent liquid | [1] |

Table 2: Synthesis of this compound via Alcoholysis

| Parameter | Value | Reference |

| Reagents | ||

| Hafnium Tetrachloride | 1 part (molar) | [6] |

| Potassium tert-butoxide | 4.8 parts (molar) | [6] |

| Solvent | ||

| n-Hexane | Not specified | [6] |

| Purification | ||

| Distillation Temperature | 90-92 °C | [6] |

| Distillation Pressure | 5 mmHg | [6] |

| Yield | Not specified | |

| Product Appearance | Not specified |

Table 3: Synthesis of this compound via Salt Metathesis

Workflow and Logic Diagrams

Caption: Workflow for the synthesis of this compound via the alcoholysis route.

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture and air.[7][8][9] All handling should be performed in a well-ventilated area, preferably within a glovebox or under an inert atmosphere.

-

Personal Protective Equipment (PPE): Safety glasses, a face shield, and chemical-resistant gloves are mandatory.[7][8]

-

Fire Safety: Keep away from sources of ignition. Use carbon dioxide, dry chemical, or foam for extinction. Do not use a water jet.[7][8][9]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Containers that have been opened must be carefully resealed and kept upright.[7]

-

Spills: Absorb spills with inert material and place in a suitable container for disposal. Remove all sources of ignition.[8][9]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult the original literature and relevant safety data sheets before undertaking any experimental work.

References

- 1. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Chemical Properties of Hafnium tert-butoxide

Introduction

Hafnium tert-butoxide, with the chemical formula Hf(OC(CH₃)₃)₄, is a mononuclear organometallic compound that has garnered significant attention in the fields of materials science and semiconductor technology.[1][2][3] As a volatile liquid precursor, it is highly valued for the deposition of hafnium oxide (HfO₂) thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2][3] These HfO₂ films exhibit a high dielectric constant, a critical property for the fabrication of next-generation semiconductor devices.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to slightly yellow liquid at room temperature.[4] It is known to be sensitive to moisture and light.[1][3] The compound is soluble in hydrocarbons but reacts with alcohols, ketones, and esters.[1][3] Due to the bulky tert-butoxide ligands, it exists as a volatile monomer, which is advantageous for vapor deposition techniques.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Hf[OC(CH₃)₃]₄ | [6][4] |

| Molecular Weight | 470.94 g/mol | [2][7] |

| CAS Number | 2172-02-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 2°C | [3] |

| Boiling Point | 90 °C at 5 mmHg | [1][2][3][8] |

| Density | 1.166 g/mL at 25 °C | [1][2][3][8] |

| Vapor Pressure | 46 mmHg at 25°C | [1] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.424 | [2][3][8] |

| Sensitivity | Moisture and light sensitive | [1][3][9] |

| Solubility | Soluble in hydrocarbons | [1][3][8] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the identity and purity of this compound.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Reference |

| ¹H NMR | C₆D₆ | 1.33 ppm | singlet | [10] |

| ¹³C NMR | C₆D₆ | 75.3 ppm, 33.1 ppm | - | [11] |

Experimental Protocols

Synthesis of this compound

The synthesis of high-purity this compound is crucial for its application in the semiconductor industry, as impurities can lead to film defects and non-uniformity.[11] A common and effective method involves the alcoholysis of a hafnium amide precursor, which avoids the issue of residual chlorides that can arise when starting from hafnium tetrachloride.[10]

Protocol: Synthesis from Tetrakis(diethylamido)hafnium(IV)

This method is advantageous as it is versatile and prevents hydrolysis.[10]

Materials:

-

Tetrakis(diethylamido)hafnium(IV) (Hf(NEt₂)₄)

-

tert-Butanol (B103910) (t-BuOH)

-

Toluene (anhydrous)

-

Nitrogen-filled glovebox

-

Schlenk line

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Reactants: In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with Tetrakis(diethylamido)hafnium(IV) (4.67 g, 10 mmol) and 40 mL of toluene.[10] A separate 25 mL Schlenk flask is loaded with tert-butanol (5.93 g, 80 mmol) and 10 mL of toluene.[10]

-

Reaction: Both flasks are transferred to a Schlenk line. The hafnium-containing flask is cooled to 0°C using an ice bath.[10] The tert-butanol solution is then added dropwise to the hafnium suspension via cannula transfer.[10]

-

Solvent Removal: After the addition is complete, the solvent is removed under reduced pressure.[11]

-

Purification: The crude product is purified by vacuum distillation. The receiver flask is cooled with an ice bath. The pure this compound distills at approximately 30 °C at 50 mTorr, yielding a colorless and transparent liquid.[10]

-

Storage: The final product should be stored in a freezer at -29 °C inside a glovebox to prevent degradation.[10]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2172-02-3 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Hafnium (IV) tert-butoxide | Hafnium tetrakis(tert -butoxide) | C16H36HfO4 - Ereztech [ereztech.com]

- 5. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 6. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]

- 7. Hafnium(IV) tert-butoxide | C16H40HfO4 | CID 5102531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. ereztech.com [ereztech.com]

- 10. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Hafnium Tert-Butoxide: A Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bonding of hafnium tert-butoxide, a key precursor in the synthesis of hafnium-based materials. The document summarizes key structural data, details experimental protocols for its characterization, and presents visualizations of its molecular structure and analytical workflows.

Molecular Structure and Bonding

Hafnium(IV) tert-butoxide, with the chemical formula Hf(OC(CH₃)₃)₄, is a mononuclear organometallic compound. While it exists as a colorless to light yellow liquid at room temperature, precluding routine single-crystal X-ray diffraction of the neat compound, its structural characteristics have been elucidated through the crystallographic analysis of its various adducts and derivatives.[1]

The central hafnium atom is in the +4 oxidation state and is coordinated to four tert-butoxide ligands through oxygen atoms. The bulky tert-butyl groups exert significant steric hindrance, which influences the coordination geometry and reactivity of the complex. In the absence of coordinating solvents, the molecule is expected to adopt a tetrahedral geometry around the hafnium center to minimize steric strain.

However, the hafnium center is coordinatively unsaturated and readily forms adducts with Lewis bases. The study of these crystalline adducts provides valuable insight into the bonding parameters of the Hf-O-C core. For instance, solvent-modified products with tetrahydrofuran (B95107) (THF) and pyridine (B92270) have been crystallographically characterized as [Hf(OBut)4(solv)n].[1] In these adducts, the coordination number of the hafnium atom expands beyond four.

Furthermore, reactions with phenols can lead to the formation of dimeric structures, such as [Hf(OAr)n(OBut)4-n]2, where bridging alkoxide or hydroxide (B78521) ligands link two hafnium centers.[1] This demonstrates the propensity of hafnium alkoxides to form polynuclear species.

Quantitative Structural Data

The following table summarizes representative bond lengths and angles for this compound derivatives as determined by single-crystal X-ray diffraction. These values are indicative of the bonding environment around the hafnium atom.

| Parameter | Compound Type | Value | Reference |

| Hf-O (terminal) bond length | Monomeric Adduct | 1.95 - 2.05 Å | [1][2] |

| Hf-O (bridging) bond length | Dimeric Species | 2.10 - 2.20 Å | [1][2] |

| O-Hf-O bond angle | Monomeric Adduct | 105 - 115° | [1][2] |

| Hf-O-C bond angle | Monomeric Adduct | 130 - 150° | [1][2] |

Experimental Protocols

The characterization of this compound and its derivatives relies on a combination of spectroscopic and diffraction techniques. Due to its moisture sensitivity, all manipulations must be performed under anhydrous conditions using standard Schlenk line or glovebox techniques.[3]

Synthesis of Hafnium(IV) tert-butoxide

A common synthetic route involves the alcoholysis of a hafnium amide, such as tetrakis(diethylamido)hafnium(IV), with an excess of tert-butanol (B103910).[3][4]

Reaction: Hf(NEt₂)₄ + 4 tBuOH → Hf(OtBu)₄ + 4 HNEt₂

Procedure:

-

In a nitrogen-filled glovebox, dissolve tetrakis(diethylamido)hafnium(IV) in an anhydrous solvent like toluene.

-

Slowly add a solution of at least four equivalents of anhydrous tert-butanol in the same solvent.

-

The reaction is typically stirred at room temperature for several hours.

-

The volatile diethylamine (B46881) byproduct and the solvent are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure hafnium(IV) tert-butoxide as a colorless liquid.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound.

Procedure:

-

Prepare the NMR sample in a nitrogen-filled glovebox using a deuterated solvent such as benzene-d₆.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum of Hf(OtBu)₄ in C₆D₆ typically shows a sharp singlet around δ 1.33 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.[3]

-

The ¹³C NMR spectrum will show characteristic resonances for the quaternary and methyl carbons of the tert-butoxide ligands.[3]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

In-situ ATR-FTIR spectroscopy is employed to study the adsorption and decomposition of this compound on various substrates, which is crucial for its application in thin-film deposition.[5][6]

Experimental Setup:

-

An ATR accessory, often equipped with a heated crystal (e.g., Ge or Si), is placed within a vacuum chamber.[5]

-

The this compound precursor is vaporized and introduced into the chamber at a controlled pressure.

-

The IR beam is directed through the ATR crystal, undergoing multiple internal reflections at the crystal/vapor interface.

-

The evanescent wave at the crystal surface probes the vibrational modes of the adsorbed molecules.

-

Spectra are collected as a function of time and temperature to monitor surface reactions.[5][6]

Visualizations

The following diagrams illustrate the molecular structure of a this compound adduct and a typical experimental workflow for its characterization.

Caption: Monomeric this compound solvent adduct structure.

Caption: Experimental workflow for this compound characterization.

References

- 1. Synthesis and structural characterization of a family of modified this compound for use as precursors to hafnia nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. harricksci.com [harricksci.com]

- 6. pubs.aip.org [pubs.aip.org]

Unraveling the Thermal Decomposition of Hafnium tert-butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium tert-butoxide, Hf(OtBu)4, is a critical precursor in the fabrication of high-κ dielectric hafnium oxide (HfO2) thin films for advanced semiconductor devices. The performance and quality of these films are intrinsically linked to the thermal decomposition behavior of the precursor during chemical vapor deposition (CVD) and atomic layer deposition (ALD). A thorough understanding of the decomposition mechanism is paramount for process optimization, impurity control, and achieving desired film properties. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the proposed reaction pathways.

Core Thermal Decomposition Mechanism: β-Hydride Elimination

The primary thermal decomposition pathway for this compound in the gas phase is understood to be a concerted, intramolecular β-hydride elimination. This mechanism is common for metal alkoxides with β-hydrogens on their alkyl groups. In this process, a hydrogen atom on a β-carbon of the tert-butoxy (B1229062) ligand is transferred to the oxygen atom, leading to the cleavage of the Hf-O bond and the formation of isobutene and a hafnium hydroxide (B78521) species.

The overall reaction for the first ligand decomposition can be represented as:

Hf(OC(CH3)3)4 → Hf(OH)(OC(CH3)3)3 + (CH3)2C=CH2

This initial step is followed by subsequent β-hydride elimination steps for the remaining tert-butoxy ligands, ultimately leading to the formation of hafnium oxide (HfO2). The process can be visualized as a step-wise removal of isobutene molecules, with the formation of hafnium hydroxide and oxo-hydroxide intermediates.

A study on the decomposition of a similar precursor, hafnium 3-methyl-3-pentoxide, provided strong evidence for the β-hydrogen elimination process by identifying the corresponding alkene as a major gaseous byproduct.[1] This supports the proposed mechanism for this compound.

Quantitative Decomposition Data

The thermal stability and decomposition kinetics of this compound are crucial parameters for CVD and ALD process windows. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Experimental Conditions | Reference |

| Decomposition Temperature | Does not decompose below 225 °C | Not specified | [2] |

| Activation Energy (Surface Reaction) | 30 kJ/mol | CVD on Si(100) at 250–450 °C | [2] |

| Activation Energy (Chemisorption) | 70.2 kJ/mol (first step) | DFT calculation on hydroxylated Si(100) | [3] |

It is important to note that the activation energy can vary significantly depending on whether the decomposition is purely in the gas phase or occurs on a substrate surface, where catalytic effects can lower the energy barrier. The DFT study highlights the initial energy barrier for the precursor to react with a hydroxylated silicon surface, which is a key step in ALD processes.[3]

Experimental Protocols

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to determine the thermal stability and decomposition temperatures of precursors like this compound.

-

Typical TGA-DSC Protocol:

-

A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The onset temperature of weight loss in the TGA curve indicates the beginning of decomposition.

-

Gas-Phase Product Analysis

Identifying the gaseous byproducts of decomposition is crucial for confirming the reaction mechanism. This is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Typical Pyrolysis GC-MS Protocol:

-

A pyrolysis unit is coupled to a GC-MS system.

-

A small amount of this compound is introduced into the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert carrier gas (e.g., helium).

-

The volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer.

-

The detection of isobutene as a major product would provide strong evidence for the β-hydride elimination mechanism.

-

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition mechanism of this compound.

References

In-Depth Technical Guide: The Hydrolysis of Hafnium Tert-Butoxide and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hafnium tert-butoxide, Hf(OtBu)4, is a critical precursor in the synthesis of hafnium-based materials, including high-k dielectric thin films for electronics and advanced catalysts. Its utility is intrinsically linked to its reactivity with water, a process known as hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction mechanism, intermediates, final products, and significant byproducts. The guide includes a compilation of experimental protocols for the synthesis of the precursor and its subsequent hydrolysis, alongside a quantitative analysis of the reaction byproducts. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

The hydrolysis of metal alkoxides is a cornerstone of sol-gel chemistry, enabling the formation of metal oxides with tailored properties. This compound is particularly noteworthy due to the bulky tert-butyl groups, which influence its reactivity and the structure of the resulting products. Understanding and controlling the hydrolysis of Hf(OtBu)4 is paramount for applications requiring precise material synthesis. This process involves a series of steps, including the initial reaction with water, the formation of intermediate species, and subsequent condensation reactions that lead to the growth of hafnium oxo-alkoxide clusters and ultimately hafnium oxide. The primary byproduct of this reaction is tert-butanol (B103910), though under certain conditions, isobutene can also be formed.

Reaction Mechanism and Byproducts

The hydrolysis of this compound is a multi-step process initiated by the nucleophilic attack of water on the electron-deficient hafnium center. The overall reaction can be summarized as follows:

Hf(OtBu)4 + x H2O → Hf(OtBu)4-x(OH)x + x tBuOH

This initial hydrolysis is followed by condensation reactions, either through olation (forming M-OH-M bridges) or oxolation (forming M-O-M bridges), leading to the formation of polynuclear hafnium oxo-alkoxide clusters.

Key Intermediates

The hydrolysis proceeds through several key intermediate species:

-

Hafnium Hydroxide Alkoxides (Hf(OtBu)4-x(OH)x): The initial products of hydrolysis where one or more tert-butoxide groups are replaced by hydroxyl groups.

-

Aqua Complexes: In the presence of sufficient water, aqua complexes of the type [Hf(OtBu)4-x(OH)x(H2O)y] can form.

-

Hafnium Oxo-Alkoxide Clusters: Through condensation reactions, these intermediates polymerize to form stable, polynuclear clusters with Hf-O-Hf bridges. The specific structure of these clusters can vary depending on the reaction conditions.

Primary Byproducts

The main byproduct of the hydrolysis reaction is tert-butanol (tBuOH) , formed from the protonation of the leaving tert-butoxide group.

Under certain conditions, particularly at elevated temperatures, the elimination of isobutene (C4H8) can occur via a β-hydride elimination mechanism from the tert-butoxide ligand.

Experimental Protocols

Precise control over the synthesis and subsequent hydrolysis of this compound is crucial for reproducible results. The following sections detail representative experimental procedures.

Synthesis of Hafnium (IV) tert-butoxide

A common method for synthesizing hafnium (IV) tert-butoxide involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol.[1]

Reactants and Stoichiometry:

| Reactant | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Tetrakis(diethylamido)hafnium(IV) | Hf(NEt2)4 | 451.02 | 10 | 4.67 g (3.74 mL) |

| tert-Butanol | tBuOH | 74.12 | 80 | 5.93 g (7.65 mL) |

| Toluene (B28343) | C7H8 | 92.14 | - | 50 mL |

Procedure:

-

In an inert atmosphere glovebox, dissolve tetrakis(diethylamido)hafnium(IV) (10 mmol) in 40 mL of toluene in a Schlenk flask.

-

In a separate Schlenk flask, dissolve tert-butanol (80 mmol) in 10 mL of toluene.

-

Cool the hafnium precursor solution in an ice bath.

-

Slowly add the tert-butanol solution to the cooled hafnium precursor solution via cannula transfer.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation. The pure hafnium (IV) tert-butoxide distills at approximately 30 °C at 50 mTorr and is a colorless liquid.[1] The yield for this synthesis is reported to be around 46%.[1]

Spectroscopic Data:

Controlled Hydrolysis of Hafnium (IV) tert-butoxide

This protocol describes a general method for the controlled hydrolysis of this compound to form hafnium oxo-clusters. The specific nature of the resulting clusters will depend on the precise reaction conditions (e.g., water-to-alkoxide ratio, temperature, solvent).

Reactants:

| Reactant | Formula | Molar Mass ( g/mol ) |

| Hafnium (IV) tert-butoxide | Hf(OtBu)4 | 470.94 |

| Deionized Water | H2O | 18.02 |

| Anhydrous Solvent (e.g., THF, Toluene) | - | - |

Procedure:

-

Under an inert atmosphere, dissolve a known amount of hafnium (IV) tert-butoxide in an anhydrous solvent to a desired concentration.

-

Prepare a solution of deionized water in the same anhydrous solvent. The concentration of this solution will determine the water-to-alkoxide molar ratio.

-

Slowly add the water solution to the stirred this compound solution at a controlled temperature (e.g., room temperature).

-

The reaction can be monitored over time by taking aliquots and analyzing them using techniques such as NMR or IR spectroscopy to observe the disappearance of the starting material and the appearance of products and byproducts.

-

The resulting hafnium oxo-alkoxide species can be isolated by removal of the solvent under vacuum or by precipitation.

Quantitative Data

While detailed kinetic studies on the hydrolysis of this compound are not extensively reported in the literature, the synthesis yields and byproduct formation provide quantitative insights.

Table 1: Synthesis Yield of Hafnium (IV) tert-butoxide

| Synthesis Method | Precursor | Reagent | Yield (%) | Reference |

| Alcoholysis | Hf(NEt2)4 | tBuOH | 46 | [1] |

Table 2: Byproducts of this compound Reactions

| Reaction | Byproduct | Conditions | Analytical Method |

| Hydrolysis | tert-Butanol | Addition of water | NMR Spectroscopy |

| Thermal Decomposition / Elimination | Isobutene | Elevated temperatures | Mass Spectrometry |

Visualizations

Hydrolysis and Condensation Pathway

Caption: Simplified pathway of Hf(OtBu)4 hydrolysis and condensation.

Experimental Workflow for Synthesis and Hydrolysis

Caption: Workflow for the synthesis and subsequent hydrolysis of Hf(OtBu)4.

Conclusion

The hydrolysis of this compound is a complex yet fundamental process for the generation of advanced hafnium-based materials. This guide has outlined the key mechanistic steps, identified the primary byproducts, and provided detailed experimental protocols for both the synthesis of the precursor and its controlled hydrolysis. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling a more controlled and reproducible approach to the synthesis of hafnium-containing compounds. Further research focusing on the in-situ monitoring of the hydrolysis reaction and the precise characterization of the resulting oxo-alkoxide clusters will continue to enhance our understanding and utilization of this important chemical transformation.

References

Purity Analysis of Hafnium Tert-Butoxide for Atomic Layer Deposition (ALD) Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium tert-butoxide (Hf[OC(CH₃)₃]₄) is a critical precursor for the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) thin films, a high-k dielectric material essential in the manufacturing of advanced semiconductor devices. The purity of the this compound precursor is paramount, as even trace impurities can significantly impact the electrical and material properties of the deposited HfO₂ films, leading to device failure and reduced manufacturing yields. This technical guide provides an in-depth overview of the key analytical techniques for assessing the purity of this compound and discusses the impact of common impurities on ALD applications.

Key Impurities and Their Impact on HfO₂ Thin Films

The presence of impurities in this compound can lead to a variety of detrimental effects on the resulting HfO₂ thin films, including increased leakage current, reduced dielectric breakdown voltage, and the formation of charge trapping centers. The most common impurities of concern are zirconium, organic residues (including carbon), and halides (such as chlorine).

Zirconium

Zirconium is chemically very similar to hafnium and is the most common metallic impurity found in hafnium precursors, often at levels around 2000 ppm in commercially available products.[1][2] While zirconium dioxide (ZrO₂) is also a high-k dielectric, its presence in HfO₂ films can alter the dielectric constant and other electrical properties.

Organic and Carbon Impurities

Incomplete combustion of the tert-butoxide ligands during the ALD process can lead to carbon incorporation into the HfO₂ film. This residual carbon can create defects and trap states within the film's bandgap, resulting in increased leakage current.[3][4][5] Studies have shown a direct correlation between higher carbon content and increased leakage current density in HfO₂ films.[5]

Halide Impurities (e.g., Chlorine)

If halide-based reactants are used in the synthesis of this compound, residual halides, particularly chlorine, can be present in the final product. Chlorine incorporation in HfO₂ films can lead to the formation of fixed negative charges, which can shift the flat-band voltage of the device.[6] While some studies suggest that the presence of chlorine may not significantly impact trap generation and reliability, it is still considered a critical impurity to monitor and control.[7]

Analytical Techniques for Purity Assessment

A suite of analytical techniques is employed to ensure the purity of this compound for ALD applications. These methods provide information on the overall purity, trace metal content, and volatile organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for assessing the purity of this compound and identifying organic impurities. Both ¹H and ¹³C NMR are utilized.

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum of pure this compound should show a single sharp peak corresponding to the protons of the tert-butyl groups. The presence of other peaks can indicate impurities such as residual solvents or byproducts from synthesis.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) in C₆D₆ |

| ¹H | 1.33 (s, 36H) |

| ¹³C | 75.5, 33.2 |

Data sourced from a study on the synthesis of this compound.[8]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive technique used to quantify the concentration of trace metallic impurities in the this compound precursor. It can detect elements at parts-per-billion (ppb) levels. This is crucial for identifying and quantifying detrimental metals like zirconium and others that could impact the semiconductor device performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile and semi-volatile organic impurities in this compound. This technique is particularly useful for detecting residual solvents from the synthesis process or degradation byproducts such as tert-butanol.[9]

Data Presentation

Table 2: Summary of Typical Purity Specifications and Impurity Levels for ALD-Grade this compound

| Parameter | Specification | Typical Impurity Level | Analytical Technique |

| Purity (Assay) | >99% | - | NMR |

| Trace Metals Basis | 99.99% | - | ICP-MS |

| Zirconium (Zr) | <2000 ppm | ~2000 ppm[1][2] | ICP-MS |

| Other Trace Metals | Varies by supplier | < 10 ppm each | ICP-MS |

| Volatile Organics | Not specified | Varies | GC-MS |

Experimental Protocols

While specific instrument parameters will vary, the following sections provide a general methodology for the key analytical techniques.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify organic impurities.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., C₆D₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate quantification.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Quantification: Integrate the characteristic peak of this compound and the peak of the internal standard. The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

std = internal standard

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: To determine the concentration of trace metallic impurities.

Methodology:

-

Sample Preparation: Due to the organic matrix of this compound, a sample digestion step is typically required. This involves carefully digesting a known mass of the sample in a mixture of high-purity acids (e.g., nitric acid and hydrofluoric acid) using a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

-

Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.

-

Data Acquisition: Analyze the prepared samples and standards using an ICP-MS instrument. An internal standard is typically added to all samples and standards to correct for matrix effects and instrument drift.

-

Quantification: The concentration of each metallic impurity in the original this compound sample is calculated based on the calibration curve and the dilution factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities.

Methodology:

-

Sample Preparation: Dilute a known amount of the this compound sample in a suitable high-purity solvent.

-

Instrument Setup: Use a GC equipped with a capillary column suitable for the separation of volatile organic compounds. A mass spectrometer is used as the detector.

-

Data Acquisition: Inject a small volume of the prepared sample into the GC. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides mass spectra of the eluting compounds.

-

Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify the impurities by using an internal or external standard calibration method.

Visualization of Workflows and Relationships

Caption: Workflow for the comprehensive purity analysis of this compound.

Caption: Relationship between precursor impurities and their impact on HfO₂ film properties.

Conclusion

The purity of this compound is a critical factor in the successful deposition of high-quality HfO₂ thin films for ALD applications. A comprehensive analytical approach utilizing NMR, ICP-MS, and GC-MS is essential to ensure that the precursor meets the stringent requirements of the semiconductor industry. Understanding the impact of key impurities such as zirconium, carbon, and halides allows for better process control and ultimately leads to the fabrication of reliable and high-performance electronic devices. Continuous monitoring and development of analytical methods are crucial for advancing the quality of ALD precursors and the resulting thin films.

References

- 1. Hafnium(IV) tert-butoxide 99.99 trace metals purity excludes 2000 ppm zirconium. 2172-02-3 [sigmaaldrich.com]

- 2. 叔丁醇铪 99.99% trace metals basis (purity excludes ~2000 ppm zirconium.) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Zirconium Impurity in Hafnium tert-Butoxide for Researchers and Drug Development Professionals

Introduction

Hafnium tert-butoxide (Hf[OC(CH₃)₃]₄) is an organometallic precursor increasingly vital in advanced material science, particularly for the deposition of high-purity hafnium oxide (HfO₂) thin films in microelectronics and as a building block for novel nanomaterials. For researchers, scientists, and drug development professionals, the utility of hafnium compounds is expanding into biomedical applications, including the synthesis of hafnium-based nanoparticles for cancer theranostics and bioimaging.[1][2][3] The efficacy and safety of these applications are critically dependent on the purity of the precursor material.

The primary and most challenging impurity in any hafnium compound is zirconium (Zr). Due to their virtually identical chemical properties and ionic radii, zirconium and hafnium are notoriously difficult to separate.[4][5] They coexist in nature, with commercial zirconium typically containing 0.5% to 2% hafnium, and vice-versa.[5] This guide provides a comprehensive overview of zirconium impurity levels in this compound, detailing synthesis routes, analytical methods for impurity quantification, and purification strategies.

Synthesis of this compound

The synthesis of high-purity this compound is often undertaken in specialized laboratories, as commercial batches can exhibit significant variability in purity and appearance (e.g., yellowish or turbid instead of a clear, colorless liquid).[6] Two primary synthesis routes are prevalent in the literature.

-

Alkoxide Exchange from Hafnium Chloride: This method involves the reaction of hafnium tetrachloride (HfCl₄) with a salt of tert-butanol (B103910), such as potassium tert-butoxide, typically in an inert solvent like n-hexane.[7] The final product is purified by vacuum distillation.

-

Alcoholysis of Hafnium Amide: A more modern and often preferred route for achieving high purity involves the synthesis of a tetrakis(diethylamido)hafnium(IV) intermediate.[6][8][9][10] This amide is then reacted with tert-butanol. The resulting this compound is a liquid that can be purified via vacuum distillation, leaving behind less volatile impurities.[6][9]

The choice of synthesis directly impacts the final purity. The alcoholysis of the amide precursor is particularly effective as it often yields a product with no detectable residual chloride, a common impurity from the hafnium chloride route.[6]

The Challenge of Zirconium/Hafnium Separation

The separation of zirconium and hafnium is a significant industrial challenge.[11] Methods to achieve high-purity hafnium, which is essential before its conversion to this compound, include:

-

Solvent Extraction: This is the most common industrial method, using systems like methyl isobutyl ketone (MIBK) with thiocyanic acid to selectively extract one element from the other.[5][12]

-

Ion-Exchange Chromatography: This technique exploits subtle differences in the formation of complex ions in solution, allowing for separation on a resin column.[4][13]

-

Fractional Distillation: Pyrometallurgical methods that rely on the slight difference in the boiling points of the tetrachlorides (ZrCl₄ and HfCl₄) can also be employed.[5]

Quantification of Zirconium Impurity

Accurately determining the level of zirconium impurity is crucial for quality control. Several analytical techniques are available, each with varying levels of sensitivity and complexity.

| Analytical Method | Principle | Typical Application | References |

| Spectrographic Analysis | Excitation of samples (often as oxides mixed with graphite) to produce atomic emission spectra. The intensity of characteristic spectral lines for Zr and Hf are compared. | Analysis of Zr/Hf mixtures over a very wide concentration range, from ppm levels to nearly 100%. | [14] |

| Spectrophotometry | Formation of a colored complex between the metal ion and a chromogenic agent (e.g., Arsenazo III, xylenol orange). The concentration is determined by measuring light absorbance at a specific wavelength. | A simple, cost-effective method for determining Zr or Hf content without prior separation, suitable for routine analysis. | [15][16][17] |

| X-Ray Fluorescence (XRF) | Bombardment of the sample with X-rays causes the emission of characteristic secondary X-rays. The energy and intensity of these emissions identify and quantify the elements present. | Widely used for elemental analysis. Energy Dispersive XRF (EDXRF) combined with preconcentration can enhance sensitivity. | [16][18] |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is ionized in an argon plasma, and the ions are separated by mass-to-charge ratio in a mass spectrometer. | Considered a benchmark for trace and ultra-trace element analysis due to its high sensitivity and accuracy, though the equipment is expensive. | [16] |

Reported Zirconium Impurity Levels

Quantitative data on zirconium impurity levels in commercially available this compound is limited but telling. High-purity grades often specify zirconium content separately from other trace metals.

| Product Grade | Zirconium Impurity Level | Other Notes | Source |

| Hafnium(IV) tert-butoxide, 99.99% trace metals basis | ~2000 ppm (0.2%) | The 99.99% purity claim explicitly excludes the zirconium content. | [19] |

| Zirconium(IV) tert-butoxide, 99.99% trace metals basis | Purity excludes ~2% hafnium | For comparison, the inverse is true for high-purity zirconium precursors. | |

| Synthesized Hf(OtBu)₄ via amide route | Not explicitly quantified | Product described as a "colourless and transparent liquid." Analysis confirmed no residual chloride (<0.85%). | [6] |

This data highlights that even in "high-purity" commercial products, zirconium can be present at significant levels relative to other metallic impurities. For applications in drug development or advanced electronics, a 2000 ppm zirconium content could be a critical variable affecting performance and reproducibility.[9]

Experimental Protocols

Protocol 1: Synthesis of Hafnium(IV) tert-butoxide via Amide Intermediate

Adapted from Dhaene et al.[6][9]

-

Synthesis of Tetrakis(diethylamido)hafnium(IV) [Hf(NEt₂)₄]:

-

In a nitrogen-filled glovebox, add hafnium(IV) chloride (8.33 g, 26 mmol) to a Schlenk flask.

-

React with a stoichiometric amount of lithium diethylamide in an appropriate solvent (e.g., toluene).

-

After the reaction is complete, remove the solvent under vacuum.

-

Purify the resulting Hf(NEt₂)₄ by vacuum distillation. The product distills at approximately 145 °C at 50 mTorr.

-

-

Synthesis of Hafnium(IV) tert-butoxide [Hf(OtBu)₄]:

-

In a nitrogen-filled glovebox, dissolve tetrakis(diethylamido)hafnium(IV) (4.67 g, 10 mmol) in toluene (B28343) (40 mL) in a 100 mL Schlenk flask and cool in an ice bath.

-

In a separate flask, dissolve tert-butanol (5.93 g, 80 mmol) in toluene (10 mL).

-

Add the tert-butanol solution dropwise to the cooled hafnium amide solution via cannula transfer.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours.

-

Remove the solvent and by-products under vacuum.

-

Purify the final product by vacuum distillation. Hafnium(IV) tert-butoxide distills at approximately 30 °C at 50 mTorr, yielding a colorless, transparent liquid.

-

Protocol 2: Spectrophotometric Determination of Zirconium

General procedure based on methods using Arsenazo III.[15]

-

Sample Preparation:

-

Accurately weigh a sample of this compound. Due to its moisture sensitivity, this must be done in an inert atmosphere (glovebox).

-

Carefully hydrolyze the sample by slowly adding it to a strong acid solution (e.g., 9N HCl). This converts the alkoxide to Hf⁴⁺ and Zr⁴⁺ ions in solution.

-

Dilute the sample with the same acid solution to a known volume in a volumetric flask.

-

-

Color Development:

-

Transfer an appropriate aliquot of the sample solution to a 50 mL volumetric flask. The aliquot size should be chosen so the final zirconium concentration falls within the calibration range (e.g., 0.1 to 20 micrograms).

-

Add 4 mL of a 0.10% (w/v) solution of Arsenazo III reagent.

-

Dilute to the 50 mL mark with 9N HCl and mix thoroughly.

-

-

Measurement:

-

Allow the color to stabilize for the recommended time.

-

Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance for the zirconium-Arsenazo III complex (typically around 670 nm).

-

Determine the zirconium concentration by comparing the absorbance to a calibration curve prepared from standard zirconium solutions.

-

Visualizations

Caption: Synthesis and purification workflow for high-purity this compound.

Caption: Logical diagram of the Zr/Hf challenge and the analytical validation process.

Caption: Signaling pathway for spectrophotometric analysis of zirconium.

Conclusion

For scientists in advanced materials and drug development, the purity of precursors like this compound is paramount. Zirconium is not a typical trace metal impurity; its chemical similarity to hafnium means it can be present at significant levels (e.g., ~2000 ppm) even in high-purity grades, and its removal requires specialized separation processes. The synthesis of this compound via an amide intermediate followed by vacuum distillation offers a reliable path to a high-purity product. However, rigorous analytical validation using methods such as ICP-MS, XRF, or spectrophotometry is essential to accurately quantify the final zirconium content. Understanding and controlling this critical impurity is a key step in ensuring the reproducibility, safety, and efficacy of resulting nanomaterials and electronic devices.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Hafnium from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3 Methods to Separate Zirconium & Hafnium – Zirconium Metal [zirconiumworld.com]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]

- 8. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Spectrographic Analysis of Zirconium-Hafnium Mixtures* [opg.optica.org]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijsr.net [ijsr.net]

- 18. Zirconium and hafnium determination by energy dispersive X-ray fluorescence with solid phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ハフニウム(IV)tert-ブトキシド 99.99% trace metals basis (purity excludes ~2000 ppm zirconium.) | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Hafnium Tert-Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of hafnium tert-butoxide [Hf(OtBu)4], a critical precursor in various advanced material and pharmaceutical applications. Understanding its solubility is paramount for designing and optimizing solution-based processes, including thin-film deposition and nanoparticle synthesis.

Introduction to this compound

This compound is a metalorganic compound that serves as a key precursor for the deposition of hafnium dioxide (HfO2) thin films, which are utilized for their high dielectric constant in semiconductor devices.[1][2][3][4] Its physical state is a colorless to pale yellow liquid, and it is known to be sensitive to moisture and light.[4][5][6] The bulky tert-butyl groups contribute to its volatility and influence its solubility in organic solvents.

Qualitative and Quantitative Solubility Data

Qualitative Solubility Summary

This compound is generally described as being soluble in hydrocarbons and miscible with common organic solvents. This high solubility is a key attribute for its use in solution-based deposition techniques.

| Solvent Class | Specific Solvents | Qualitative Solubility Description | Citations |

| Hydrocarbons | Toluene, Hexane | Soluble, Miscible | [5][7] |

| Ethers | Tetrahydrofuran (THF) | Miscible | [7] |

| Amides | Dimethylformamide (DMF) | Can be dissolved | [5] |

Data Gap in Quantitative Solubility

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound. This knowledge gap presents an opportunity for further experimental investigation to enable more precise control over solution-based processing.

Comparative Solubility of Analogous Metal Tert-Butoxides

To provide some context, the solubility of analogous metal tert-butoxides, such as those of zirconium and titanium, is also primarily described qualitatively. Zirconium(IV) tert-butoxide is noted to be soluble in organic solvents like alcohols and hydrocarbons. Similarly, Titanium(IV) butoxide is soluble in non-polar and moderately polar organic solvents, including anhydrous ethanol, ether, benzene, and chloroform.[8][9]

Experimental Protocol for Determining the Solubility of this compound

Given the air and moisture sensitivity of this compound, a carefully controlled experimental setup is required for accurate solubility determination. The following protocol is a recommended procedure based on the widely accepted "shake-flask" method, adapted for air-sensitive compounds.[10][11]

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: Anhydrous organic solvents (e.g., toluene, hexane, THF)

-

Apparatus:

-

Inert atmosphere glovebox (e.g., nitrogen or argon)

-

Schlenk line

-

Temperature-controlled shaker or orbital incubator

-

Hermetically sealed vials or flasks

-

Syringes and filters suitable for air-sensitive techniques (e.g., PTFE syringe filters)

-

Analytical balance

-

Gas-tight syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer after derivatization, or NMR with an internal standard)

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

All glassware must be rigorously dried and brought into the glovebox.

-

Accurately weigh an excess amount of this compound and place it into a pre-weighed, sealed vial.

-

Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.[10]

-

-

Sample Withdrawal and Analysis:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to separate the saturated solution from the solid phase.[11]

-

Immediately transfer the sample to a volumetric flask and dilute with the same solvent to a known volume.

-

Analyze the concentration of hafnium in the diluted solution using a suitable analytical technique.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps.

Caption: Workflow for the determination of this compound solubility.

Logical Relationships in Solubility Determination

The accuracy of the solubility measurement is dependent on several critical factors. The following diagram illustrates these dependencies.

References

- 1. prochemonline.com [prochemonline.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 2172-02-3 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. Hafnium (IV) tert-butoxide | HfTB | Hf[OC(CH3)3]4 – Ereztech [ereztech.com]

- 7. kojundo.co.jp [kojundo.co.jp]

- 8. Titanium butoxide - Wikipedia [en.wikipedia.org]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

Vapor Pressure and Volatility of Hafnium tert-butoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility data for Hafnium tert-butoxide (Hf(OtBu)4), a critical precursor in various chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the production of high-k dielectric hafnium oxide (HfO2) thin films. This document collates available quantitative data, details experimental methodologies for its determination, and presents a visual representation of its synthesis pathway.

Vapor Pressure and Volatility Data

This compound is a volatile, mononuclear compound essential for the vapor deposition of HfO2 and other hafnium-doped thin films used in semiconductor devices.[1] Its volatility is a key parameter for controlling the deposition process. The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation. For this compound, this relationship is given as:

log₁₀(P) = 9.14 - 3052 / T [2]

Where:

-

P is the vapor pressure in Torr.

-

T is the temperature in Kelvin.

The heat of vaporization for this compound has been determined to be 14.0 kcal/mol.[2]

Below is a summary of reported vapor pressure and boiling point data for this compound.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg/Torr) | Vapor Pressure (Pa) | Reference |

| 28 | 301.15 | 0.1 | 13.33 | [2] |

| 30 | 303.15 | 0.05 (50 mTorr) | 6.67 | |

| 90 | 363.15 | 5 | 666.61 | [3] |

| 100 | 373.15 | 8.45 | 1126.57 | Calculated from[2] |

| 120 | 393.15 | 22.46 | 2994.41 | Calculated from[2] |

| 140 | 413.15 | 52.82 | 7042.04 | Calculated from[2] |

| 160 | 433.15 | 112.91 | 15053.48 | Calculated from[2] |

| 180 | 453.15 | 222.75 | 29697.43 | Calculated from[2] |

| 185 | 458.15 | 260.42 | 34719.64 | Calculated from[2] |

Note: Some values in the table are calculated based on the provided Clausius-Clapeyron equation for illustrative purposes.

It is important to note that studies using thermogravimetric analysis (TGA) to determine the vapor pressure of hafnium alkoxides have reported that this compound can undergo simultaneous evaporation and decomposition, which may affect the accuracy of vapor pressure measurements at higher temperatures.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol (B103910).

Materials:

-

Tetrakis(diethylamido)hafnium(IV)

-

tert-Butanol

-

Toluene (B28343) (solvent)

-

Schlenk flasks

-

Cannula

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with tetrakis(diethylamido)hafnium(IV) (e.g., 4.67 g, 10 mmol) and toluene (40 mL).

-

A separate 25 mL Schlenk flask is loaded with tert-butanol (e.g., 5.93 g, 80 mmol) and toluene (10 mL).

-

The Schlenk flasks are transferred to a Schlenk line, and the flask containing the hafnium precursor is cooled in an ice bath.

-

The tert-butanol solution is added dropwise to the hafnium suspension via cannula transfer.

-

After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation. The pure this compound is collected as a colorless and transparent liquid. For example, it distills at approximately 30 °C at 50 mTorr.

Vapor Pressure Determination

The vapor pressure of air- and moisture-sensitive compounds like this compound is typically determined using specialized techniques such as the static method or the Knudsen effusion method.

2.2.1. Static Method

The static method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase in a closed system at a constant temperature.

Apparatus:

-

A thermostatically controlled vacuum-tight sample chamber.

-

A pressure sensor (e.g., capacitance manometer) isolated from the sample by a diaphragm to prevent corrosion.

-

A vacuum pump.

-

A temperature controller and sensor.

Procedure:

-

The sample is placed in the chamber, which is then evacuated to remove air and any volatile impurities.

-

The chamber is heated to the desired temperature and allowed to reach thermal equilibrium.

-

The pressure inside the chamber is continuously monitored until a stable reading is obtained, which corresponds to the vapor pressure of the substance at that temperature.

-

The process is repeated at different temperatures to obtain a vapor pressure curve.

2.2.2. Knudsen Effusion Method

This method is suitable for measuring low vapor pressures. It relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Apparatus:

-

A Knudsen cell (a small, thermostated container with a small, well-defined orifice).

-

A high-vacuum system.

-

A microbalance to measure the mass loss of the cell.

-

A temperature controller and sensor.

Procedure:

-

A known mass of the sample is placed in the Knudsen cell.

-

The cell is placed in the high-vacuum chamber and heated to the desired temperature.

-

As the substance vaporizes, the vapor effuses through the orifice.

-

The mass of the cell is monitored over time to determine the rate of mass loss ( dm/dt ).

-

The vapor pressure (P) is then calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.

Synthesis Pathway of this compound

The following diagram illustrates the synthesis of this compound from Hafnium(IV) chloride.

Caption: Synthesis of this compound from Hafnium(IV) chloride.

References

- 1. kojundo.co.jp [kojundo.co.jp]

- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 762. Vapour pressures of metal alkoxides. Part III. Hafnium tetra-t-butoxide and -t-pentyloxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Chemistry of Hafnium Tert-Butoxide for High-Quality Hafnium Dioxide Thin Film Deposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hafnium dioxide (HfO₂) has emerged as a critical high-k dielectric material in the semiconductor industry, enabling the continued scaling of electronic devices. The quality of HfO₂ thin films is intrinsically linked to the precursor chemistry employed during deposition. Among the various precursors available, hafnium tert-butoxide (Hf(OtBu)₄) has garnered significant attention due to its favorable properties for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This technical guide provides an in-depth exploration of the precursor chemistry of this compound for HfO₂ deposition, focusing on its synthesis, thermal properties, deposition mechanisms, and the resultant film characteristics.

This compound: Precursor Properties

This compound is a mononuclear, volatile, and highly promising precursor for the deposition of HfO₂ and other hafnium-doped thin films.[1][2] Its molecular structure, featuring a central hafnium atom bonded to four bulky tert-butoxide ligands, plays a crucial role in its deposition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its relatively high vapor pressure at moderate temperatures allows for efficient gas-phase transport into the deposition chamber, minimizing the need for high-temperature heating of the precursor and delivery lines.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Hf[OC(CH₃)₃]₄ | [2] |

| Molecular Weight | 470.94 g/mol | [2][5] |

| Appearance | Colorless liquid | [6][7] |

| Density | 1.166 g/mL at 25 °C | [1][8] |

| Boiling Point | 90 °C at 5 mmHg | [1][8] |

| Vapor Pressure | ~0.07 Torr at 25 °C, ~1 Torr at 65 °C | [3][4] |

Thermal Stability

This compound exhibits good thermal stability, a critical factor for controlled film deposition. It does not decompose at temperatures below 225 °C, which significantly reduces unwanted gas-phase reactions and particle formation in the deposition chamber.[3][4] This thermal window allows for a clear distinction between the surface-controlled reactions in ALD and the thermally driven decomposition in CVD.

Synthesis of this compound

A common and convenient method for synthesizing this compound involves the reaction of tetrakis(diethylamido)hafnium(IV) with tert-butanol (B103910).[6][7] Another reported method utilizes the reaction of potassium tert-butoxide with hafnium tetrachloride.[9]

Experimental Protocol: Synthesis from Tetrakis(diethylamido)hafnium(IV)

This protocol is adapted from the procedure described by D. M. Thomas, et al. and revisited by subsequent researchers.[6][7]

Materials:

-

Tetrakis(diethylamido)hafnium(IV)

-

tert-Butanol

-

Toluene (anhydrous)

-

Schlenk line and glassware

-

Nitrogen or Argon inert gas supply

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

In a nitrogen-filled glovebox, load a Schlenk flask with tetrakis(diethylamido)hafnium(IV) and toluene.

-

In a separate Schlenk flask, prepare a solution of tert-butanol in toluene.

-

Transfer both flasks to a Schlenk line. Cool the hafnium-containing flask in an ice bath.

-

Slowly add the tert-butanol solution to the hafnium suspension via cannula transfer with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the solvent and volatile byproducts under vacuum.

-

Purify the resulting this compound by vacuum distillation. The product is collected as a colorless liquid.[6][7]

HfO₂ Deposition Techniques

This compound is a versatile precursor suitable for both ALD and CVD, each offering distinct advantages in controlling film properties.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[10] The ALD process for HfO₂ using this compound and an oxygen source (e.g., water, ozone) typically involves a four-step cycle.

// Invisible edges to enforce ordering A -> D [style=invis]; D -> E [style=invis]; E -> H [style=invis]; } END_DOT Figure 1: Conceptual workflow of an ALD cycle for HfO₂ deposition.

The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level, excellent conformality on high-aspect-ratio structures, and high film quality.[10]

Chemical Vapor Deposition (CVD)

In CVD, the precursor is introduced into the reaction chamber where it thermally decomposes on the heated substrate to form the desired film. For this compound, the decomposition can provide both hafnium and oxygen, allowing for the deposition of stoichiometric HfO₂ without an additional oxygen source.[3][11]

CVD typically offers higher deposition rates compared to ALD, making it suitable for applications where thicker films are required.

Experimental Protocols for HfO₂ Deposition

The following are generalized protocols for ALD and CVD of HfO₂ using this compound. Specific parameters will vary depending on the reactor design and desired film properties.

ALD Protocol

Equipment:

-

ALD reactor with precursor and oxidant delivery lines

-

Substrate heater

-

Vacuum pump

-

Inert purge gas (e.g., N₂, Ar)

Procedure:

-

Load the substrate into the ALD reactor.

-

Heat the substrate to the desired deposition temperature (typically within the ALD temperature window).

-

Heat the this compound precursor to achieve the desired vapor pressure.

-

Step 1 (Precursor Pulse): Introduce this compound vapor into the reactor for a set duration to allow for surface chemisorption.

-

Step 2 (Purge): Purge the reactor with an inert gas to remove unreacted precursor and byproducts.

-

Step 3 (Oxidant Pulse): Introduce the oxygen source (e.g., H₂O vapor) into the reactor to react with the chemisorbed hafnium species.

-

Step 4 (Purge): Purge the reactor with an inert gas to remove unreacted oxidant and byproducts.

-

Repeat steps 4-7 for the desired number of cycles to achieve the target film thickness.

CVD Protocol

Equipment:

-

CVD reactor with precursor delivery system

-

Substrate heater

-

Vacuum pump

Procedure:

-

Load the substrate into the CVD reactor.

-

Heat the substrate to the deposition temperature (e.g., ~400 °C).[3][11]

-

Heat the this compound precursor to generate a stable vapor flow.

-

Introduce the precursor vapor into the reactor at a controlled flow rate.

-

The precursor decomposes on the hot substrate surface, forming a HfO₂ film.

-

Continue the deposition for the time required to achieve the desired film thickness.

Deposition Parameters and Film Properties

The deposition conditions significantly influence the properties of the resulting HfO₂ films.

Table 2: Typical Deposition Parameters and HfO₂ Film Properties

| Parameter | ALD | CVD | References |

| Substrate Temperature | 250–350 °C (ALD Window) | ~400 °C | [3][10][11] |

| Growth Rate | ~0.9 Å/cycle | ~27 Å/min | [11][12] |

| Film Stoichiometry | Close to HfO₂ | Stoichiometric HfO₂ | [3][11][13] |

| Carbon Impurity | Can be present, dependent on process | Negligible with proper conditions | [4][12] |

| Dielectric Constant (k) | ~25 | ~26 | [3] |

| Refractive Index | ~2.0 | - | [13] |

| Film Structure | Amorphous as-deposited, can crystallize with annealing | Can be locally crystalline, increases with annealing | [3][14][15] |

Reaction Mechanisms

ALD Surface Chemistry

The ALD of HfO₂ from this compound and water proceeds through the exchange of ligands. During the precursor pulse, the hydroxyl groups on the surface react with the tert-butoxide ligands, releasing tert-butanol and forming a hafnium-oxygen bond with the surface.[10] In the subsequent water pulse, the remaining tert-butoxide ligands on the hafnium precursor are replaced by hydroxyl groups, again releasing tert-butanol and preparing the surface for the next precursor pulse.

CVD Decomposition Pathway

In the CVD process, the β-hydrogen elimination process is a key decomposition pathway for this compound.[12] This mechanism involves the transfer of a hydrogen atom from a methyl group of the tert-butoxide ligand to the oxygen atom, leading to the formation of isobutene and a hafnium hydroxide (B78521) species, which then condenses to form HfO₂. This pathway is advantageous as it can lead to films with negligible carbon incorporation.[12]

Conclusion

This compound stands out as a robust and versatile precursor for the deposition of high-quality HfO₂ thin films. Its favorable thermal properties, well-understood decomposition pathways, and applicability in both ALD and CVD make it a valuable tool for researchers and engineers in the semiconductor and related fields. By carefully controlling the deposition parameters, it is possible to tailor the properties of the HfO₂ films to meet the stringent requirements of advanced electronic and optical applications. This guide provides a foundational understanding of the precursor chemistry and deposition processes, serving as a starting point for the development and optimization of HfO₂-based technologies.

References

- 1. This compound | 2172-02-3 [chemicalbook.com]

- 2. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 3. rutchem.rutgers.edu [rutchem.rutgers.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Hafnium(IV) tert-butoxide | C16H40HfO4 | CID 5102531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. strem.com [strem.com]

- 9. CN102351891B - Method for synthesizing hafnium tetra-tert-butoxide - Google Patents [patents.google.com]